H-beta,beta-Dicyclohexyl-DL-ala-OH
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Overview
Description
H-beta,beta-Dicyclohexyl-DL-ala-OH is a synthetic amino acid derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two cyclohexyl groups attached to the beta carbon of the alanine molecule, which significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta,beta-Dicyclohexyl-DL-ala-OH typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and alanine.
Cyclohexylation: The beta carbon of alanine is cyclohexylated using cyclohexylamine under specific reaction conditions, often involving a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction efficiency and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-beta,beta-Dicyclohexyl-DL-ala-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexyl alcohol derivatives.
Scientific Research Applications
H-beta,beta-Dicyclohexyl-DL-ala-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-beta,beta-Dicyclohexyl-DL-ala-OH involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
H-beta,beta-Dicyclohexyl-DL-ala-OH can be compared with other similar compounds, such as:
H-beta,beta-Dicyclohexyl-L-ala-OH: A similar compound with a different stereochemistry.
H-beta,beta-Dicyclohexyl-D-ala-OH: Another stereoisomer with distinct properties.
Cyclohexylalanine: A simpler derivative with only one cyclohexyl group.
The uniqueness of this compound lies in its dual cyclohexyl groups, which impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-amino-3,3-dicyclohexylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYGZLPVPNAWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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